molecular formula C22H27NO4 B2913265 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide CAS No. 923220-63-7

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide

Cat. No.: B2913265
CAS No.: 923220-63-7
M. Wt: 369.461
InChI Key: QSIDPNNNWNYDMH-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide is a synthetic organic compound featuring a 1,4-dioxaspiro[4.5]decane core fused to a naphthamide moiety via a methylene linker. This compound is structurally analogous to spirocyclic derivatives explored in pharmaceutical and materials science research .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-2-25-19-11-10-16-8-4-5-9-18(16)20(19)21(24)23-14-17-15-26-22(27-17)12-6-3-7-13-22/h4-5,8-11,17H,2-3,6-7,12-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIDPNNNWNYDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3COC4(O3)CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C22H27NO4
  • Molecular Weight : ~367.46 g/mol
  • IUPAC Name : this compound

This compound features a spirocyclic structure, which contributes to its rigidity and potential biological interactions. The presence of the naphthalene moiety classifies it as an aromatic amide, enhancing its pharmacological profile.

Key Structural Data

PropertyValue
Molecular FormulaC22H27NO4
Molecular Weight367.46 g/mol
PurityTypically 95%

This compound interacts with specific biological targets such as enzymes and receptors. Its unique structure allows for specific binding interactions that can modulate enzymatic activity or receptor function. This interaction is crucial for its potential therapeutic applications.

Pharmacological Studies

Recent studies have identified this compound's potential as a 5-HT1A receptor agonist , suggesting its role in neuropharmacology. For instance, derivatives of related compounds have shown promising results in terms of selectivity and potency at the 5-HT1A receptor, indicating a pathway for further investigation into analgesic and neuroprotective effects .

Case Study: Analgesic Activity

In a notable study, a derivative of the compound demonstrated significant antinociceptive activity in the mouse formalin test, suggesting its potential for pain management . The findings indicate that the compound may act through central mechanisms to alleviate pain.

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound indicates favorable characteristics for drug development:

  • Permeability : Good blood-brain barrier (BBB) permeability was predicted for some derivatives.
  • Metabolism : Expected metabolic pathways include oxidation and reduction reactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with 2-ethoxy-1-naphthoyl chloride under basic conditions. The reaction is generally conducted in an organic solvent such as dichloromethane with triethylamine as a base to neutralize byproducts.

Synthetic Route Overview

StepDescription
Reactants1,4-Dioxaspiro[4.5]decan-2-ylmethanamine + 2-Ethoxy-1-naphthoyl chloride
SolventDichloromethane
BaseTriethylamine
Reaction ConditionsBasic conditions; temperature control required

Comparison with Similar Compounds

Structural Analogues and Substitutional Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight Key Properties
Target Compound : N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide 1,4-Dioxaspiro[4.5]decane 2-ethoxy-1-naphthamide C₂₄H₂₉NO₄ (estimated) ~395.5 (estimated) High lipophilicity due to naphthyl group; potential steric hindrance from spirocycle
Analog 1 : N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide 1,4-Dioxaspiro[4.4]nonane 2-ethoxy-1-naphthamide C₂₁H₂₅NO₄ 355.4 Smaller spiro ring (C₄ vs. C₅) reduces steric bulk; lower molecular weight
Analog 2 : 2-(4-Chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide 1,4-Dioxaspiro[4.5]decane 4-chlorophenoxy acetamide C₁₇H₂₂ClNO₄ 339.8 Chlorine substituent enhances electronic withdrawal; simpler aromatic system vs. naphthamide
Analog 3 : N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine 1,4-Dioxaspiro[4.5]decane 2,6-dimethoxyphenoxy ethanamine C₂₁H₃₁NO₅ 377.5 Ether-linked dimethoxy group increases polarity; primary amine enhances solubility

Key Structural Insights :

  • Spiro Ring Size: The 1,4-dioxaspiro[4.5]decane core (vs.
  • Aromatic Substituents: The 2-ethoxy-1-naphthamide group (target compound) offers extended π-conjugation compared to Analog 2’s chlorophenoxy or Analog 3’s dimethoxyphenoxy groups, enhancing lipophilicity and UV absorption .
  • Functional Groups : The ethanamine linker in Analog 3 introduces a basic nitrogen, contrasting with the amide functionality in the target compound, which may alter solubility and hydrogen-bonding capacity .

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